Regadenoson is a selective agonist of the adenosine A2A receptor. [] It is classified as a coronary vasodilator due to its ability to induce dilation of coronary arteries. [] In scientific research, Regadenoson serves as a valuable tool for investigating various cardiovascular functions and exploring novel applications in areas such as blood-brain barrier modulation.
Regadenoson is a pharmacologic agent primarily used as a stress agent in myocardial perfusion imaging. It is a selective agonist of the adenosine A2A receptor, which plays a critical role in coronary vasodilation. Regadenoson is synthesized from 2-chloroadenosine and is characterized by its ability to induce increased coronary blood flow, making it valuable for patients who cannot undergo adequate exercise stress testing.
Regadenoson is classified as a synthetic adenosine derivative. Its development was aimed at providing a safer and more effective alternative to traditional agents like adenosine, particularly for patients with contraindications to exercise stress testing. The compound's structure is denoted chemically as 2-[N-1-(4-N-methylcarboxamidopyrazolyl)]-adenosine, reflecting its complex molecular architecture.
The synthesis of regadenoson involves several steps, starting from 2-chloroadenosine. The process has been optimized to ensure high yields and purity while adhering to good manufacturing practices.
The HPLC method developed for this purpose is validated according to International Conference on Harmonization guidelines, demonstrating linearity (R² > 0.999), precision (% RSD: 0.02), and accuracy (mean recovery between 99.1% - 103.00%) .
The molecular structure of regadenoson can be represented as follows:
The structure features multiple functional groups that contribute to its pharmacological activity, including a pyrazole ring that plays a pivotal role in receptor binding.
The primary reaction involved in the synthesis of regadenoson is the condensation of 2-chloroadenosine with specific reagents that facilitate the formation of the pyrazole moiety. This step is crucial for establishing the compound's selectivity for the adenosine A2A receptor.
Regadenoson acts primarily by selectively binding to the adenosine A2A receptor, which leads to vasodilation in coronary arteries. This mechanism enhances blood flow and oxygen delivery to myocardial tissues, mimicking the effects of physical exercise during imaging procedures.
Clinical studies have demonstrated that regadenoson effectively increases myocardial blood flow without significantly affecting heart rate or blood pressure .
Analytical techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy are employed to characterize its physical properties and confirm its identity .
Regadenoson is primarily utilized in cardiovascular diagnostics, particularly in myocardial perfusion imaging where it serves as an alternative to exercise-based stress tests. Its selective action allows for enhanced visualization of cardiac function in patients who are unable to perform physical exercise due to various health conditions.
Additionally, ongoing research explores its potential applications in other areas such as:
Regadenoson (chemical name: 2-{4-[(methylamino)carbonyl]-1H-pyrazol-1-yl}adenosine; molecular formula: C₁₅H₁₈N₈O₅) demonstrates highly specific binding affinity for the adenosine A₂A receptor subtype, a critical determinant of its pharmacodynamic profile. Biochemical studies reveal a dissociation constant (Ki) of approximately 1.3 µM at human A₂A receptors, which translates to submicromolar potency (EC₅₀ = 6.4 ± 1.2 nM) in functional assays of coronary vasodilation [1] [4]. This selectivity profile is characterized by a 1,270-fold binding preference for A₂A over A₁ receptors (Ki A₁ > 16.5 µM) and negligible affinity for A2B and A3 subtypes [1] [6]. The molecular basis for this selectivity originates from regadenoson's unique chemical structure—a 2-[N-1-(4-N-methylcarboxamidopyrazolyl)] adenosine derivative—which optimizes interaction with the orthosteric binding site of A₂A receptors while exhibiting steric and electronic incompatibility with other adenosine receptor subtypes [6] [9].
Binding kinetic analyses demonstrate rapid association kinetics following intravenous bolus administration, with peak plasma concentrations achieved within 1-3 minutes (Tmax = 33 seconds) [1] [9]. The compound's low receptor affinity (relative to endogenous adenosine) facilitates swift dissociation, contributing to its transient physiological effects. This kinetic profile enables effective receptor activation without prolonged occupation, minimizing off-target effects mediated by other adenosine receptor subtypes [2] [6].
Table 1: Adenosine Receptor Binding Profile of Regadenoson
Receptor Subtype | Ki (µM) | Selectivity Ratio (A₂A/Other) | Primary Physiological Effect |
---|---|---|---|
A₂A | 1.3 | 1 (Reference) | Coronary vasodilation |
A₁ | >16.5 | >12.7-fold selective for A₂A | AV nodal inhibition |
A2B | >>100 | >>77-fold selective for A₂A | Bronchial constriction |
A3 | >>100 | >>77-fold selective for A₂A | Mast cell activation |
The primary cardiovascular effect of regadenoson—dose-dependent coronary vasodilation—is mediated exclusively through A₂A receptor activation on vascular smooth muscle cells (VSMCs) in the coronary arterial tree. Upon agonist binding, the A₂A receptor couples to stimulatory G-proteins (Gs), triggering adenylate cyclase activation and subsequent intracellular cyclic AMP (cAMP) elevation [6] [10]. Increased cAMP activates protein kinase A (PKA), which phosphorylates downstream targets including myosin light chain kinase (MLCK) and calcium-activated potassium channels (KCa) [9] [10]. These molecular events collectively induce VSMC relaxation through two complementary mechanisms:
The functional consequence is profound coronary arteriolar dilation, increasing coronary blood flow velocity by up to 3.4-fold from baseline within 30 seconds of administration [4] [9]. Importantly, this vasodilatory response exhibits heterogeneous distribution in the presence of coronary artery disease—normal coronary arteries dilate maximally, while stenotic arteries demonstrate impaired vasodilatory capacity. This flow differential creates detectable perfusion heterogeneity essential for myocardial perfusion imaging [1] [2].
Regadenoson-induced myocardial hyperemia follows a triphasic kinetic profile directly linked to its plasma concentration and receptor interaction dynamics. The molecular events unfold through precisely timed signaling cascades:
Phase 1 (0-3 minutes post-bolus): Rapid A₂A receptor occupancy triggers the canonical Gs-adenylyl cyclase-cAMP-PKA pathway, causing immediate coronary vasodilation. Peak hyperemia (≥2.5-fold baseline flow) occurs within 30-40 seconds, coinciding with maximal plasma concentrations. This phase involves PKA-mediated phosphorylation of vasoregulatory proteins in VSMCs [4] [9].
Phase 2 (3-30 minutes): As plasma concentrations decline, receptor dissociation occurs, reducing adenylyl cyclase stimulation. However, non-canonical signaling pathways prolong vasodilation during this phase, including β-arrestin-mediated activation of extracellular signal-regulated kinases (ERK1/2) and phosphatidylinositol 3-kinase (PI3K) [10]. These pathways maintain reduced calcium sensitivity in VSMCs independent of sustained cAMP elevation. Hyperemia remains at ≥2.0-fold baseline for approximately 2-5 minutes following standard 400 µg dosing [2] [4].
Phase 3 (>30 minutes): Residual receptor activation and secondary messenger effects gradually diminish. The termination of hyperemia correlates with receptor internalization and enzymatic degradation of cAMP by phosphodiesterases. Renal excretion (58% of unchanged drug) contributes to systemic clearance [1] [9].
Table 2: Hemodynamic and Kinetic Parameters of Regadenoson-Induced Hyperemia
Parameter | Value | Measurement Context |
---|---|---|
Time to peak plasma concentration | 33 ± 15 seconds | IV bolus administration |
Time to peak coronary flow | 30-40 seconds | Doppler flow wire measurement |
Peak coronary velocity ratio | 3.2 ± 0.6 (vs. baseline) | 500 µg dose in catheterization lab |
Duration of ≥2.5x flow increase | 2.3-2.4 minutes | 400-500 µg dosing |
Duration of ≥2.0x flow increase | 2-5 minutes | Clinically effective hyperemia window |
Regadenoson exhibits distinct pharmacodynamic advantages over non-selective adenosine receptor agonists (e.g., adenosine, dipyridamole) while maintaining comparable efficacy in inducing maximal coronary hyperemia:
Receptor Selectivity Advantage: Unlike adenosine—which activates A₁ (causing AV block), A2B (causing bronchoconstriction), and A3 receptors (promoting mast cell degranulation)—regadenoson's selective A₂A agonism minimizes extracardiac effects. This selectivity translates to reduced incidence of systemic adverse effects while maintaining coronary vasodilatory efficacy [2] [5] [9].
Hyperemia Duration Profile: Regadenoson induces a more sustained hyperemic response (mean duration 2.3-2.4 minutes at ≥2.5× baseline flow) compared to adenosine's ultrashort effect (hyperemia duration ~6 seconds after infusion cessation). This extended window facilitates radiopharmaceutical distribution during myocardial perfusion imaging [2] [4] [9]. Meta-analyses confirm equivalent maximum hyperemia (mean difference in coronary flow reserve: -0.00; 95% CI: -0.02–0.01; P=0.88) but superior temporal characteristics for regadenoson [3].
Hemodynamic Response Differences: Both agents cause reflex tachycardia and mild blood pressure reduction secondary to vasodilation. However, regadenoson produces a more pronounced heart rate increase (21±6 bpm vs. adenosine's 12±4 bpm) with less pronounced hypotension (systolic BP decrease: -24±16 mmHg vs. -35±20 mmHg for adenosine). These differences stem from regadenoson's selective vascular activity versus adenosine's direct cardiac effects through A₁ receptors [3] [4] [8].
Molecular Efficacy Measures: In head-to-head studies, regadenoson achieves equivalent fractional flow reserve (FFR) measurements (r=0.98, P<0.01) compared to adenosine, confirming identical capability to unmask hemodynamically significant coronary lesions. However, it achieves this with faster hyperemia induction (time to FFR: 34.31 seconds faster, P<0.01) due to bolus administration kinetics [3] [8].
Table 3: Comparative Pharmacodynamic Profiles of Coronary Vasodilators
Property | Regadenoson | Adenosine | Binodenoson |
---|---|---|---|
Receptor selectivity | Selective A₂A agonist | Non-selective agonist | Selective A₂A agonist |
Dosing regimen | Fixed-dose IV bolus (400 µg) | Weight-based infusion (140 µg/kg/min) | Weight-based bolus |
Hyperemia onset | 30-40 seconds | 45-90 seconds | 60-120 seconds |
Peak flow ratio | 3.2 ± 0.6 | 3.2 ± 0.5 | 3.0 ± 0.7 |
Duration of ≥2.5x flow | 2.3-2.4 minutes | <30 seconds after infusion stop | >5 minutes |
FFR correlation | r=0.98 vs. adenosine | Gold standard | r=0.97 vs. adenosine |
The molecular basis for regadenoson's clinical utility lies in its optimized agonist efficacy-effector coupling relationship at coronary A₂A receptors. Despite lower receptor affinity than binodenoson (another selective A₂A agonist), regadenoson achieves equivalent maximum vasodilation because coronary A₂A receptors exhibit substantial receptor reserve. This pharmacological characteristic means that only approximately 25% receptor occupancy is required to achieve maximal coronary vasodilation, allowing lower-affinity agonists like regadenoson to produce full efficacy while maintaining rapid dissociation kinetics [2] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7